
1-(Ethenyloxy)-2-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethenyloxy)-2-(propan-2-yl)benzene is an organic compound characterized by the presence of an ethenyloxy group and a propan-2-yl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Ethenyloxy)-2-(propan-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes a series of reactions to introduce the ethenyloxy and propan-2-yl groups.
Reaction Conditions: The introduction of the ethenyloxy group can be achieved through an etherification reaction, where an appropriate alkene is reacted with benzene in the presence of a catalyst. The propan-2-yl group is introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
1-(Ethenyloxy)-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(Ethenyloxy)-2-(propan-2-yl)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs or as intermediates in pharmaceutical synthesis.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Ethenyloxy)-2-(propan-2-yl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The specific pathways affected by this compound depend on its chemical structure and the biological context. For example, it may inhibit or activate certain metabolic pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
1-(Ethenyloxy)-2-(propan-2-yl)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Ethenyloxy)-2-(methyl)benzene and 1-(Ethenyloxy)-2-(ethyl)benzene share structural similarities but differ in the alkyl group attached to the benzene ring.
Uniqueness: The presence of the propan-2-yl group in this compound imparts unique chemical properties, such as increased steric hindrance and altered reactivity, compared to its analogs.
Propiedades
Número CAS |
34573-87-0 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-ethenoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H14O/c1-4-12-11-8-6-5-7-10(11)9(2)3/h4-9H,1H2,2-3H3 |
Clave InChI |
FPCXSBBSDRUIAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13952923.png)


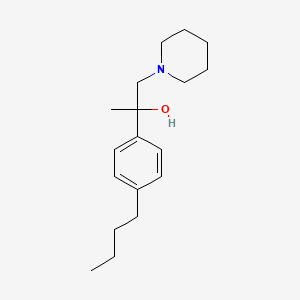
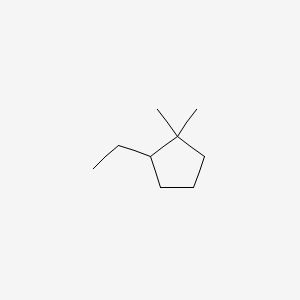
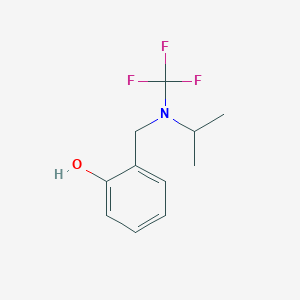
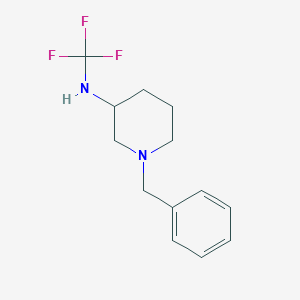
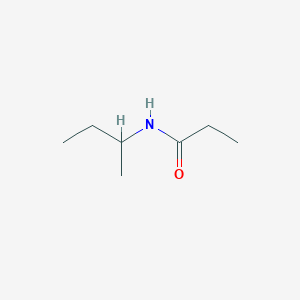
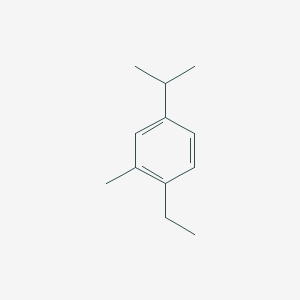
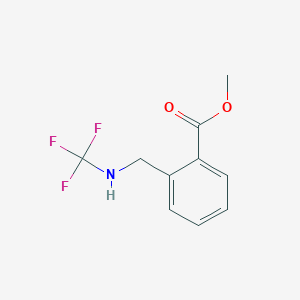
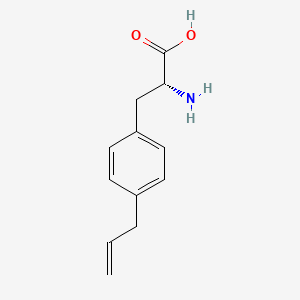
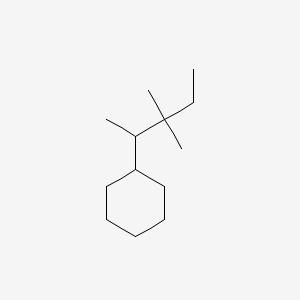

![4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13953003.png)
